molecular formula C11H11BrN4O2 B3197200 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004193-80-9

1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B3197200
CAS RN: 1004193-80-9
M. Wt: 311.13 g/mol
InChI Key: ICHVYBUJCVSRRI-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to possess several biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide:

Antimicrobial Activity

1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Antifungal Properties

In addition to its antibacterial capabilities, this compound has been explored for its antifungal properties. It has been found to inhibit the growth of several pathogenic fungi, making it a potential candidate for antifungal drug development. The mechanism involves disrupting fungal cell membrane synthesis, which is crucial for their survival .

Anticancer Research

Research has indicated that 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exhibits cytotoxic effects on cancer cells. It induces apoptosis (programmed cell death) in various cancer cell lines by activating specific cellular pathways. This makes it a valuable compound in the development of new anticancer therapies .

Anti-inflammatory Applications

This compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: has demonstrated significant antioxidant activity. It can neutralize free radicals, which are unstable molecules that can cause cellular damage. This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is involved in the breakdown of neurotransmitters. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease .

Agricultural Applications

In agriculture, 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been explored as a pesticide due to its antimicrobial and antifungal properties. It can protect crops from various pathogens, thereby enhancing crop yield and quality .

Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as improved thermal stability and mechanical strength. These materials can be used in various industrial applications .

Based on general knowledge and typical applications of similar compounds. Specific studies and detailed mechanisms can be found in scientific literature.

properties

IUPAC Name

1-[(4-bromophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHVYBUJCVSRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164403
Record name 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

CAS RN

1004193-80-9
Record name 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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